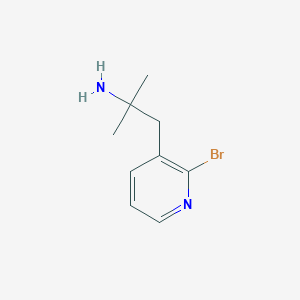
1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amines This compound features a brominated pyridine ring attached to a methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine typically involves the bromination of a pyridine derivative followed by amination. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine with an amine under palladium-catalyzed conditions . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination using robust and scalable methods. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Bromopyridine: A simpler analog with similar reactivity but lacking the amine group.
3-Bromopyridine: Another analog with the bromine atom in a different position, affecting its reactivity and biological activity.
2-Methylpropan-2-amine: A related compound without the bromopyridine moiety, used in different synthetic applications
Uniqueness: 1-(2-Bromopyridin-3-yl)-2-methylpropan-2-amine is unique due to the combination of the brominated pyridine ring and the amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)6-7-4-3-5-12-8(7)10/h3-5H,6,11H2,1-2H3 |
InChI Key |
BFCMKLQQUVTUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(N=CC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















